molecular formula C26H30N2O7S B11785011 Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B11785011
M. Wt: 514.6 g/mol
InChI Key: DSZARAQNJMYTNC-UHFFFAOYSA-N
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Description

Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves several steps:

    Formation of the Pyran Ring: The initial step involves the synthesis of the 5,6-dimethyl-2H-pyran-2-yl moiety. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Amination: The pyran ring is then subjected to an amination reaction with ethoxyamine to introduce the ethoxyamino group.

    Thiophene Ring Formation: The thiophene ring is synthesized through a series of reactions involving the formation of the 4-methylthiophene-3-carboxylate moiety.

    Coupling Reactions: The final step involves coupling the pyran and thiophene rings with the 4-(ethoxycarbonyl)phenyl)carbamoyl group through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyran and thiophene rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the ester and carbamoyl functionalities.

    Substitution: The compound can participate in substitution reactions, especially at the ethoxy and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution reaction.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used in the development of probes for studying biological processes.

    Drug Development:

Medicine

    Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic tools for medical imaging.

Industry

    Materials Science:

    Chemical Manufacturing: Use as a precursor in the production of other chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(methoxy)amino)-5-((4-(methoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate
  • Ethyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Uniqueness

Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H30N2O7S

Molecular Weight

514.6 g/mol

IUPAC Name

methyl 2-[(5,6-dimethyl-2H-pyran-2-yl)-ethoxyamino]-5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C26H30N2O7S/c1-7-33-25(30)18-10-12-19(13-11-18)27-23(29)22-16(4)21(26(31)32-6)24(36-22)28(34-8-2)20-14-9-15(3)17(5)35-20/h9-14,20H,7-8H2,1-6H3,(H,27,29)

InChI Key

DSZARAQNJMYTNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)N(C3C=CC(=C(O3)C)C)OCC)C(=O)OC)C

Origin of Product

United States

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